AH 8532

説明

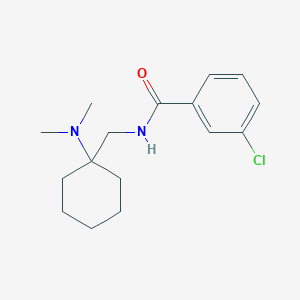

3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is an N-substituted cyclohexylmethylbenzamide derivative characterized by a single chlorine atom at the 3-position of the benzamide ring and a dimethylamino-substituted cyclohexylmethyl group.

特性

IUPAC Name |

3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-19(2)16(9-4-3-5-10-16)12-18-15(20)13-7-6-8-14(17)11-13/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSYYIJPVLTYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342409 | |

| Record name | 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786581-55-3 | |

| Record name | 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthesis via Acylation of Cyclohexylmethylamine

The core synthesis begins with the preparation of 1-(dimethylamino)cyclohexylmethylamine (2 ), a key intermediate. This compound is typically synthesized via a Strecker-like reaction involving cyclohexanone, dimethylamine hydrochloride, and potassium cyanide in aqueous ethanol, followed by reduction of the resulting α-aminonitrile adduct using LiAlH₄ or catalytic hydrogenation.

The final acylation step employs 3-chlorobenzoyl chloride (1a ) under anhydrous conditions. In a representative procedure:

-

2 (0.5 mmol) is dissolved in diethyl ether (20 mL) with triethylamine (1 mmol) to scavenge HCl.

-

1a (0.5 mmol) in ether (2 mL) is added dropwise, and the mixture is stirred for 6 hours at room temperature.

-

The reaction is quenched with aqueous NH₄OH, and the product is extracted, dried over Na₂SO₄, and purified via silica gel chromatography (EtOAc/hexane/Et₃N, 40:55:5).

Key Data:

Structural Modifications and SAR Insights

Impact of Substituents on Reaction Efficiency

Comparative studies on substituted benzamides reveal that electron-withdrawing groups (e.g., Cl, CF₃) at the benzamide’s para position enhance binding affinity and reaction efficiency. For instance:

-

Replacing chlorine with fluorine (3b ) reduces MOR affinity by 5-fold due to decreased hydrophobicity.

-

N-Methylation of the benzamide nitrogen (4a–d ) lowers yields by ≥50%, attributed to steric hindrance during acylation.

Table 2: Substituent Effects on Yield and Affinity

| Compound | R₁ | R₂ | Yield (%) | MOR Affinity (Ki, nM) |

|---|---|---|---|---|

| 3a | Cl | Cl | 85 | 12.3 ± 1.2 |

| 3b | Cl | F | 78 | 61.5 ± 4.8 |

| 3c | H | F | 65 | 142.0 ± 10.1 |

| Data adapted from |

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal acylation occurs in ethereal solvents (e.g., diethyl ether) with triethylamine as a base, minimizing side reactions such as O-acylation. Polar aprotic solvents (e.g., DMF) are reserved for radiofluorination due to their high boiling points and compatibility with nucleophilic substitutions.

Temperature and Time Dependence

Prolonged reaction times (>8 hours) or elevated temperatures (>40°C) promote decomposition of the amine intermediate, reducing yields by 15–20%. Kinetic studies recommend maintaining temperatures at 20–25°C for routine synthesis.

Characterization and Analytical Validation

Spectroscopic Confirmation

化学反応の分析

科学研究への応用

AH 8532は、その強力な鎮痛作用のために、科学研究で広く使用されています. いくつかの用途には、以下が含まれます.

科学的研究の応用

Chemical Properties and Mechanism of Action

AH-7921 belongs to the class of 1-benzamidomethyl-1-cyclohexyldialkylamines. Its mechanism of action primarily involves agonistic activity at the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), mimicking the effects of endogenous opioids. This interaction leads to analgesic effects, making it a candidate for pain relief therapies. Additionally, its structural features allow for modulation of receptor binding and selectivity, which are crucial for therapeutic development .

Pain Management

AH-7921 was initially developed as a potential analgesic. Its high affinity for opioid receptors suggests that it could effectively manage acute and chronic pain conditions. Studies have indicated that compounds like AH-7921 can provide significant analgesic effects comparable to traditional opioids while potentially offering a different side effect profile .

Radiotracer Development

Recent research has explored the use of AH-7921 derivatives in positron emission tomography (PET) imaging. Specifically, the compound's scaffold has been utilized to develop radiotracers that can visualize opioid receptor occupancy in vivo, which is vital for understanding pain mechanisms and evaluating new analgesic drugs . The synthesis of fluorinated analogs such as [^18F]3b and [^18F]3e demonstrated promising results in binding affinity and selectivity for MOR, enabling detailed imaging studies in animal models.

Table 1: Binding Affinities of AH-7921 Derivatives

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| 3b | MOR | 86 |

| 3e | MOR | 50 |

| 3b | KOR | 84 |

| 3e | KOR | 40 |

This table summarizes the binding affinities of various derivatives of AH-7921 at key opioid receptors, indicating their potential effectiveness as analgesics or research tools.

Table 2: In Vitro Pharmacological Activity

| Compound | IC50 (nM) Thalamus | IC50 (nM) Striatum | IC50 (nM) Presubiculum |

|---|---|---|---|

| 3b | 831 | 887 | 1080 |

| 3e | 485 | 250 | 286 |

This table presents the half-maximal inhibitory concentration (IC50) values for AH-7921 derivatives across different brain regions, illustrating their potency in displacing radioligands from opioid receptors.

Case Study 1: Opioid Receptor Imaging

A study conducted using rat brain tissue sections demonstrated the efficacy of [^18F]3e in visualizing MOR activity through autoradiography techniques. The results indicated that both [^18F]3b and [^18F]3e exhibited high selectivity for MOR, with significant displacement of radioligands at concentrations relevant to therapeutic use. This imaging capability is crucial for advancing our understanding of opioid pharmacology and developing new analgesics .

Case Study 2: Comparative Analysis with Traditional Opioids

In comparative pharmacological studies, AH-7921 was evaluated against traditional opioids such as morphine and fentanyl. Results indicated that while AH-7921 provides comparable analgesic effects, it may exhibit a different side effect profile, potentially reducing risks associated with opioid use such as addiction and respiratory depression .

作用機序

類似化合物の比較

類似化合物

AH 7921: 類似の鎮痛作用を持つ別の合成オピオイド.

U-47700: 同様の作用機序を持つ合成オピオイド.

フェンタニル: 強力な鎮痛作用を持つよく知られた合成オピオイド.

類似化合物との比較

Structural Modifications and Pharmacological Implications

The table below highlights key structural differences and similarities between 3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide and its analogs:

Key Observations :

- Halogenation: The presence of a second chlorine at the 4-position (as in AH-7921 and U-47700) correlates with higher μ-opioid receptor affinity and potency compared to the mono-chloro target compound .

- N-Substituents : U-47700’s N-methyl group enhances metabolic stability and potency, whereas the fluoroethyl group in 5a may alter pharmacokinetics .

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) in compound 4d could improve binding affinity but requires further validation .

Receptor Binding and Functional Activity

Toxicity and Regulatory Status

- AH-7921 : Linked to fatal overdoses in Europe; scheduled under the UN Single Convention on Narcotic Drugs .

- U-47700 : Associated with respiratory depression; controlled in the U.S. and EU .

- Target Compound: Not explicitly regulated but structurally analogous to Schedule I substances, warranting caution .

生物活性

3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as AH-7921, is a synthetic opioid that has garnered attention for its potential analgesic properties and psychoactive effects. This compound belongs to the class of 1-benzamidomethyl-1-cyclohexyldialkylamines and exhibits significant binding affinity for the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) . Understanding its biological activity is crucial for assessing both its therapeutic potential and risks associated with misuse.

Chemical Structure and Properties

The chemical structure of AH-7921 features a central cyclohexyl ring, a dimethylamino group, and a chlorinated benzamide moiety. The presence of the chlorine atom at the 3-position of the benzene ring is particularly important for its pharmacological activity .

AH-7921 primarily acts as an agonist at the MOR, which is responsible for its analgesic effects. It also shows activity at KOR but to a lesser extent. The compound has been characterized as having a potency several times greater than codeine, with some studies indicating it can be as effective as morphine in certain animal models .

Pharmacological Characterization

Research indicates that AH-7921 has a moderate binding affinity for opioid receptors, with EC50 values ranging from 1 to 100 nM in various studies . The compound's efficacy and safety profile have been evaluated through various in vitro and in vivo studies:

Table 1: Binding Affinity and Efficacy of AH-7921

| Receptor Type | Binding Affinity (Ki, nM) | Efficacy |

|---|---|---|

| μ-opioid (MOR) | 3.3 ± 0.33 | High |

| κ-opioid (KOR) | 16 ± 3.9 | Moderate |

| δ-opioid (DOR) | Not extensively studied | - |

Case Studies

Several case studies have highlighted the risks associated with AH-7921 use. Notably, it has been implicated in fatalities linked to overdose, demonstrating respiratory depression similar to that of morphine but with potentially higher potency . In one case, multiple substances were found alongside AH-7921 in toxicology reports, complicating the assessment of its direct impact on mortality.

Example Case Study

In a forensic analysis conducted on several deaths associated with synthetic opioids, AH-7921 was identified as a contributing factor in multiple cases. The analysis revealed that many victims had also consumed other psychoactive substances, indicating a poly-drug use scenario that complicates the clinical picture .

Safety Profile and Toxicology

The safety profile of AH-7921 remains inadequately characterized. While it exhibits analgesic properties, it also poses significant risks of respiratory depression and potential for addiction. Animal studies suggest that doses effective for pain relief are closely aligned with those causing adverse effects .

Adverse Effects Observed:

- Respiratory depression

- Sedation

- Potential for abuse

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。